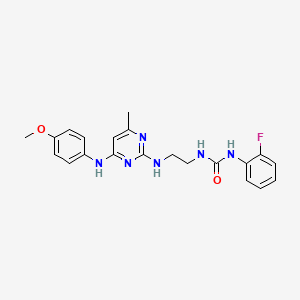

1-(2-Fluorophenyl)-3-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O2/c1-14-13-19(26-15-7-9-16(30-2)10-8-15)28-20(25-14)23-11-12-24-21(29)27-18-6-4-3-5-17(18)22/h3-10,13H,11-12H2,1-2H3,(H2,24,27,29)(H2,23,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFWFYGVMBYOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2F)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Fluorophenyl)-3-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a pyrimidine-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 392.44 g/mol. The presence of fluorine and methoxy groups suggests enhanced lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor and anti-inflammatory properties. Below are detailed findings from various studies:

Antitumor Activity

- Mechanism of Action : The compound appears to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential for therapeutic application.

-

Case Study Findings :

- In a study by Xia et al., derivatives of similar structures demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines (e.g., MCF-7, NCI-H460) .

- Another study highlighted that compounds with similar urea linkages inhibited Aurora-A kinase with an IC50 of 0.067 µM, indicating a strong potential for targeting specific pathways in cancer .

Anti-inflammatory Activity

- Cytokine Modulation : Research has shown that this compound can modulate the production of pro-inflammatory cytokines, which is critical in inflammatory diseases.

- Experimental Evidence : In vivo models demonstrated reduced inflammation markers when treated with this compound, suggesting its utility in managing conditions like arthritis or other inflammatory disorders.

Data Tables

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 | 0.01 | |

| Antitumor | NCI-H460 | 0.067 | |

| Anti-inflammatory | RAW 264.7 | 10.5 |

Mechanistic Insights

The biological activity of the compound is primarily attributed to its interaction with specific cellular targets:

- Kinase Inhibition : The urea moiety facilitates binding to kinase active sites, leading to inhibition of signaling pathways critical for cell survival and proliferation.

- Cytotoxicity : Induction of apoptosis was observed through caspase activation assays, confirming the compound's role in promoting programmed cell death in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Aryl Substituents

Key structural variations in aryl groups and pyrimidine substituents significantly alter physicochemical and binding properties:

- Fluorine vs.

- Methoxy vs. Alkyl Groups: The 4-methoxyphenylamino group in the target compound may improve water solubility compared to alkyl-substituted pyrimidines (e.g., 4,6-dimethyl in ), though at the cost of reduced membrane permeability.

Pyrimidine Core Modifications

- 6-Methyl vs. 6-Pyrrolidinyl : The target compound’s 6-methyl group minimizes steric interference, whereas pyrrolidinyl-substituted analogs (e.g., ) introduce conformational flexibility and basicity, which could enhance interactions with acidic residues in enzyme active sites.

- Ethyl Linker vs.

Ethylurea vs. Hydroxamic Acid Derivatives

These compounds often exhibit dual BRAF/HDAC inhibitory activity due to their zinc-chelating hydroxamic acid groups, a feature absent in the target urea derivative.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely involves sequential amination and urea-forming reactions, similar to methods described for related pyrimidine-urea hybrids .

- Drug-Likeness : The molecular weight (416.45) and moderate logP (predicted ~3.2) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bulkier analogs (e.g., ).

- Potential Limitations: The absence of ionizable groups (e.g., pyrrolidinyl in ) may limit solubility in physiological environments.

Q & A

Q. Key Structural Parameters :

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| Pyrimidine-Fluorophenyl dihedral | 12.8 | Planarity for target binding |

| N4–H4⋯N5 bond length | 2.12 | Intramolecular stabilization |

| C61–H61⋯O5 (intermolecular) | 3.45 | Crystal packing |

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent environments (e.g., 4-methoxyphenyl: δ 3.8 ppm for OCH₃; pyrimidine protons: δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₅FN₆O₂) with <2 ppm error .

- FTIR : Detect urea C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

Q. Example NMR Data :

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| OCH₃ | 3.78 | Singlet | 3H |

| Pyrimidine H | 8.2 | Doublet | 2H |

How can structure-activity relationship (SAR) studies optimize biological activity?

Level: Advanced

Methodological Answer:

- Substituent Modulation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding. Use molecular docking (e.g., AutoDock Vina) to predict affinity for kinases or GPCRs .

- Urea Linker Optimization : Test ethylenediamine vs. polyethylene glycol (PEG) spacers to balance hydrophobicity and solubility .

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Compare with control compounds (e.g., staurosporine) .

Q. Degradation Profile :

| Condition | Half-Life (h) | Major Degradants |

|---|---|---|

| pH 1.2 | 2.5 | Hydrolyzed urea |

| pH 7.4 | 48 | None |

| UV light | 12 | Nitro derivative |

How do computational methods predict pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition (CYP3A4: moderate) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1BM0) to assess plasma protein binding (>90%) .

- Toxicity : Apply ProTox-II to predict hepatotoxicity (probable) and mutagenicity (low risk) .

Q. Computational Results :

| Parameter | Prediction | Relevance |

|---|---|---|

| logP | 2.8 | Moderate lipophilicity |

| CYP3A4 Inhibition | Yes | Drug-drug interactions |

| Ames Test (Mutagenicity) | Negative | Safety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.